Product packaging for Indol-7-one(Cat. No.:)

Indol-7-one

Cat. No.: B1258030
M. Wt: 131.13 g/mol
InChI Key: UVDGWJRJTOCJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indol-7-one is a high-purity chemical reagent designed for research applications in laboratory settings. As a derivative of the indole scaffold, this compound is of significant interest in medicinal chemistry and drug discovery . The indole structure is a fundamental building block found in numerous biologically active molecules and is known for its versatility in interacting with biological macromolecules . Researchers value indole derivatives for their potential across various therapeutic areas, including oncology, neurology, and infectious diseases . Classical and modern synthetic methods ensure the production of high-quality material suitable for rigorous research purposes . This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools for scientific investigation, drug compound discovery, and the development of new diagnostic assays . They are not intended for use in diagnostic procedures or for any form of human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO B1258030 Indol-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

indol-7-one

InChI

InChI=1S/C8H5NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5H

InChI Key

UVDGWJRJTOCJTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=NC=CC2=C1

Origin of Product

United States

Theoretical and Computational Investigations of Indol 7 One Systems

Quantum Chemical Studies on Electronic Structure and Aromaticity Perturbation

The electronic structure of the parent indole (B1671886) molecule is characterized by a 10-π electron aromatic system, conforming to Hückel's rule. bhu.ac.in All atoms contributing to the bicyclic system are sp2 hybridized, allowing for the delocalization of π-electrons across both the benzene (B151609) and pyrrole (B145914) rings. bhu.ac.in The introduction of an exocyclic carbonyl group at the 7-position, creating indol-7-one, significantly perturbs this electronic arrangement.

The carbonyl group is electron-withdrawing, which influences the electron density distribution across the indole ring system. This perturbation affects the aromaticity of both the six-membered and five-membered rings. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to quantify this effect. Aromaticity can be assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. A more negative NICS value typically indicates stronger aromaticity.

Tautomeric Equilibria and Relative Stabilities of this compound Isomers

This compound can exist in at least two tautomeric forms: the keto form (1H-indol-7-one) and the enol form (7-hydroxyindole). Tautomers are constitutional isomers that readily interconvert, and their relative stability is a critical aspect of their chemistry. imperial.ac.uk The equilibrium between these forms can be influenced by the phase (gas or solvent) and the nature of the solvent.

Computational chemistry provides a robust framework for evaluating the relative stabilities of tautomers. By calculating the ground-state energies of each isomer using methods like DFT, one can predict the predominant form. Studies on analogous heterocyclic systems, such as indazolin-3-one and 5,6-indolequinone, have successfully used this approach. researchgate.netacs.orgcapes.gov.br

For 5,6-dihydroxyindole (B162784) (DHI), computations showed that the dihydroxy tautomer is the most stable in both the gas phase and aqueous solution. acs.org Conversely, for the related 5,6-indolequinone, calculations predicted a mixture of the quinone and quinone methide tautomers in the gas phase, while the equilibrium shifts in solution. acs.orgcapes.gov.br In the case of (E)-3-benzylideneindolin-2-one, both theoretical calculations and experimental data confirmed that the keto form is exclusively present in the gas, solution, and solid phases, with the enol form being significantly higher in energy. ias.ac.in

For this compound, the keto form is generally expected to be more stable than the enol (7-hydroxyindole) form due to the strength of the C=O double bond compared to a C=C double bond. However, the enol form gains some stability from the aromaticity of the fully restored benzene ring. Quantum chemical calculations are necessary to quantify this balance. The relative energies are typically calculated using DFT methods (e.g., B3LYP functional) with an appropriate basis set. The influence of a solvent is often modeled using a polarizable continuum model (PCM).

Table 1: Hypothetical Relative Energies of this compound Tautomers based on Analogous Systems

TautomerFormPhaseCalculated Relative Energy (kcal/mol)Predicted Stability
1H-Indol-7-one KetoGas0.0 (Reference)Most Stable
7-Hydroxyindole (B18039) EnolGas> 0Less Stable
1H-Indol-7-one KetoWater0.0 (Reference)Most Stable
7-Hydroxyindole EnolWater> 0Less Stable

Note: This table is illustrative and based on general principles and findings for similar compounds. acs.orgias.ac.in Precise values require specific calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energies and distributions of these orbitals in this compound provide critical information about its reactivity.

The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and greater polarizability. researchgate.net

In indole derivatives, the HOMO is typically distributed over the entire π-system, with significant contributions from the pyrrole ring, making it the primary site for electrophilic attack. bhu.ac.in The introduction of the electron-withdrawing carbonyl group at the 7-position is expected to lower the energies of both the HOMO and LUMO of this compound compared to the parent indole. The HOMO-LUMO gap is also likely to be reduced, suggesting increased reactivity.

Computational studies on various indole derivatives have consistently used FMO analysis to understand their electronic properties. dergipark.org.tr For example, in a study of (E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the calculated HOMO-LUMO gap of 3.67 eV indicated a potential for intramolecular charge transfer. mdpi.com Similar analyses on other complex indole systems help to rationalize their observed chemical and biological activities. nih.govresearchgate.net

Table 2: Representative FMO Data for an Indole Derivative

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Substituted Indole dergipark.org.trB3LYP/6-311++G(d,p)-6.21-2.343.87
Substituted Indole + NO₂ dergipark.org.trB3LYP/6-311++G(d,p)-6.85-3.353.50

Note: This table shows representative data for a substituted indoline-2,3-dione to illustrate the concept. The values demonstrate how substituents can alter FMO energies.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. biointerfaceresearch.com

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for interaction with electrophiles or for hydrogen bonding. ias.ac.inresearchgate.net The hydrogen atom attached to the pyrrole nitrogen (N-H) would exhibit a positive potential, indicating its acidity and its role as a hydrogen bond donor. openaccesspub.org

The aromatic rings will also display varying potentials. The π-system of the pyrrole ring generally shows a higher electron density compared to the carbocyclic ring, though this is modulated by the C7-carbonyl group. Computational studies on related indole derivatives consistently show the utility of MEP maps in identifying these reactive centers. dergipark.org.trmdpi.com For instance, in an analysis of (E)-3-benzylideneindolin-2-one, the MEP map clearly identified the carbonyl oxygen and the N-H proton as the most reactive hydrogen-acceptor and hydrogen-donor sites, respectively. ias.ac.in

Computational Approaches to Advanced Spectroscopic Property Predictions (e.g., Vibrational, Electronic)

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predictions are invaluable for confirming molecular structures and understanding electronic transitions.

Vibrational Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical infrared (IR) spectrum, where the frequencies and intensities of the vibrational modes (e.g., C=O stretch, N-H stretch, C-H bends, ring vibrations) are predicted. By comparing the computed spectrum with experimental data, a detailed assignment of the observed spectral bands can be made. rsc.org Studies on indole and its derivatives have shown that methods like B3LYP with basis sets such as 6-31G(d) can predict vibrational frequencies with good accuracy, often with an RMS deviation of around 30 cm⁻¹ from experimental values. rsc.orgnih.gov For this compound, a strong absorption band corresponding to the C=O stretching vibration would be a key feature in its IR spectrum.

Electronic Spectroscopy: The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). muni.cz This method calculates the energies of electronic transitions from the ground state to various excited states. The parent indole molecule exhibits characteristic absorption bands corresponding to π→π* transitions. acs.orgmdpi.com The presence of the carbonyl group in this compound, acting as a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to indole. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netmdpi.com Such calculations have been successfully applied to various indole derivatives and other heterocyclic systems to interpret their UV-Vis spectra. researchgate.netacs.org

Table 3: Predicted Spectroscopic Data for Indole (for comparison)

Spectroscopic TechniquePropertyComputational MethodPredicted Value
Vibrational (IR)N-H StretchB3LYP/6-31G(d)~3530 cm⁻¹ (unscaled)
Electronic (UV-Vis)λmax (1La band)TD-DFT (CAM-B3LYP)~243 nm
Electronic (UV-Vis)λmax (1Lb band)TD-DFT (CAM-B3LYP)~275 nm

Note: Data is for the parent indole molecule and serves as a baseline for comparison. rsc.orgacs.org The values for this compound would be different due to the influence of the carbonyl group.

Chemical Reactivity and Transformation Mechanisms of Indol 7 One Systems

Electrophilic and Nucleophilic Reactivity of the Carbonyl Group

The carbonyl group at the C-7 position of the indole (B1671886) ring is a key functional handle for molecular derivatization. Its reactivity is characteristic of ketones, primarily involving nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.

Nucleophilic addition to the carbonyl group is a fundamental reaction. chemistrysteps.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org This intermediate can then be protonated to yield an alcohol. Common nucleophiles that react with carbonyl groups include organometallic reagents like Grignard reagents, reducing agents, and cyanide ions. chemistrysteps.comsavemyexams.com

Under basic or neutral conditions, strong nucleophiles directly attack the carbonyl carbon. libretexts.org In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing weaker nucleophiles to add. msu.edu

The reactivity of the carbonyl group in indol-7-one can be modulated by the electronic properties of the indole ring system. While specific studies on this compound are limited, the general principles of carbonyl chemistry apply. For instance, the reduction of the C-7 carbonyl group to a hydroxyl group can be achieved using standard reducing agents like sodium borohydride.

The reaction of 7-acylindoles with Grignard reagents is expected to proceed via nucleophilic addition to the carbonyl group, yielding tertiary alcohols after an aqueous workup. The general mechanism for the reaction of a Grignard reagent with a ketone involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon.

Reactions Involving the Indole Core and C-7 Substitution Patterns

The indole nucleus is inherently electron-rich and typically undergoes electrophilic substitution reactions, with the C-3 position being the most reactive site. wikipedia.orgbhu.ac.in This is due to the ability of the nitrogen atom to stabilize the positive charge in the Wheland intermediate formed upon attack at C-3. imperial.ac.uk When the C-3 position is blocked, electrophilic substitution can occur at the C-2 position. bhu.ac.in

The presence of the electron-withdrawing carbonyl group at the C-7 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. However, under forcing acidic conditions where the pyrrole (B145914) ring is protonated and thus deactivated, electrophilic substitution can be directed to the benzene ring, typically at the C-5 position, which is para to the nitrogen atom. wikipedia.orgbhu.ac.in

The directing effect of substituents on the indole ring is a critical factor in determining the outcome of electrophilic substitution reactions. For this compound, the C-7 carbonyl group, being a meta-directing deactivator for the benzene ring, would further disfavor substitution at C-4 and C-6. Therefore, electrophilic substitution on the benzene ring of an unsubstituted this compound, if it occurs, would likely be at the C-5 position, influenced by the activating effect of the nitrogen atom.

Rearrangement Reactions and Tautomeric Interconversions

This compound derivatives can undergo various rearrangement reactions, a notable example being the Beckmann rearrangement. The oximes derived from 7-acetylindole derivatives have been shown to undergo this rearrangement to produce the corresponding N-(indol-7-yl)acetamides. byjus.com The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.comcsbsju.eduorganic-chemistry.orgsu.edu.pk The reaction is initiated by protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, which results in the formation of a nitrilium ion. This intermediate is then hydrolyzed to yield the amide. byjus.com

Tautomerism is another important aspect of the chemistry of this compound systems. Keto-enol tautomerism can occur, involving the interconversion between the this compound (keto form) and the corresponding 7-hydroxyindole (B18039) (enol form). libretexts.org The equilibrium between these two forms is influenced by factors such as the solvent and the presence of other substituents on the indole ring. mdpi.com In polar aprotic solvents, the keto form is generally favored, while in non-polar solvents, the enol form can be more stable. mdpi.comresearchgate.net The existence of both tautomers can be confirmed by spectroscopic methods like NMR, where distinct signals for both the ketonic and enolic carbons may be observed. mdpi.com

Furthermore, the indole ring itself can exhibit tautomerism, with the 1H-indole being the most stable tautomer. muni.cz The interplay of these tautomeric equilibria can influence the reactivity and biological properties of this compound derivatives. chemistrysteps.comfrontiersin.org

Cycloaddition Reactions and Pericyclic Processes

The indole ring system can participate in cycloaddition reactions, although the C2-C3 double bond of the pyrrole ring is the most reactive site for such transformations. wikipedia.org Indoles can act as dienophiles in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the indole ring, which lowers the energy of the LUMO. nih.gov The presence of the C-7 carbonyl group in this compound could potentially enhance its reactivity as a dienophile in normal electron-demand Diels-Alder reactions.

Conversely, indoles can also participate in inverse electron-demand Diels-Alder reactions with electron-poor dienes. nih.gov While specific examples of this compound participating in Diels-Alder reactions are not extensively documented, the electronic nature of the scaffold suggests its potential utility in such transformations for the construction of complex polycyclic systems. metu.edu.trrsc.org

Pericyclic reactions, such as sigmatropic rearrangements, are also relevant to indole chemistry. The Fischer indole synthesis, a classic method for preparing indoles, involves a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an arylhydrazone. wikipedia.org The Bartoli indole synthesis, which can produce 7-substituted indoles, also proceeds through a thieme-connect.comthieme-connect.com-sigmatropic rearrangement. wikipedia.orgjk-sci.com These reactions highlight the accessibility of pericyclic pathways in the synthesis and transformation of indole derivatives.

1,3-Dipolar cycloaddition reactions involving indole derivatives have also been reported, providing access to complex heterocyclic structures. While direct examples with this compound are scarce, the general reactivity patterns of indoles suggest that this compound systems could be employed in such reactions.

C-H Functionalization and Regioselective Derivatization at the C-7 Position

Direct C-H functionalization has emerged as a powerful tool for the regioselective derivatization of indoles, overcoming the inherent reactivity patterns of the indole nucleus. nih.govchim.it Accessing the C-7 position of the indole ring is challenging due to the preferential reactivity of the C-2 and C-3 positions. nih.gov To achieve C-7 selectivity, the use of a directing group on the indole nitrogen is a common and effective strategy. nih.govresearchgate.net

Various transition metal-catalyzed reactions, particularly with palladium and rhodium, have been developed for the C-7 functionalization of indoles. thieme-connect.comacs.orgnih.govnih.govresearchgate.net These methods allow for the introduction of a wide range of functional groups, including aryl, alkyl, and acyl groups, at the C-7 position with high regioselectivity. nih.govacs.orgresearchgate.net

The choice of the directing group is crucial for achieving high C-7 selectivity. Bulky directing groups, such as pivaloyl and phosphinoyl groups, have been shown to be effective in directing the metal catalyst to the C-7 position. nih.govresearchgate.netnih.gov The directing group coordinates to the metal center and positions it in proximity to the C-7 C-H bond, facilitating its activation and subsequent functionalization.

Below is a table summarizing selected methods for the C-7 functionalization of indoles:

CatalystDirecting GroupReaction TypeCoupling PartnerReference
Pd(OAc)₂N-P(O)tBu₂ArylationArylboronic acids acs.orgnih.govresearchgate.net
[RhCpCl₂]₂N-PivaloylAlkenylationAcrylates, Styrenes thieme-connect.comnih.govresearchgate.net
[RhCpCl₂]₂N-PivaloylAlkylationα,β-Unsaturated ketones nih.govresearchgate.net
Pd(OAc)₂N-PhosphinoylArylationArylboronic acids researchgate.net
Pd(OPiv)₂N-PhosphinoylAlkenylationMethyl acrylate researchgate.net
Pd(OAc)₂N-P(O)tBu₂Acylation1,2-Diketones acs.orgresearchgate.net
Rh(III)N-IminoOlefinationAcrylates researchgate.net
BBr₃N-PivaloylBorylation- nih.govrsc.org

These methods provide efficient and regioselective access to C-7 functionalized indoles, which are valuable building blocks in medicinal chemistry and materials science. The directing groups can often be removed after the functionalization step, further enhancing the synthetic utility of this strategy. nih.gov

Advanced Spectroscopic and Structural Elucidation of Indol 7 One Systems

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of crystalline solids. For indol-7-one derivatives, this technique provides unambiguous proof of constitution, configuration, and conformation in the solid state. It reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, analysis of the crystal packing can identify and characterize intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. eurjchem.com

In a study of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex molecule containing an indoline-trione moiety, X-ray crystallography was essential for structural confirmation. eurjchem.comresearchgate.net The analysis revealed a triclinic crystal system with the P-1 space group. eurjchem.com The crystal structure was stabilized by an extensive network of N-H···O, O-H···O, and C-H···π interactions, highlighting the importance of non-covalent forces in the solid state. eurjchem.com Similarly, the structures of various indole-arylpiperazine derivatives have been elucidated, revealing specific chair conformations for piperazine (B1678402) rings and defining the dihedral angles between the indole (B1671886) and aromatic planes. mdpi.com

Table 1: Example Crystallographic Data for an Indole Derivative This table presents crystallographic data for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex spirooxindole derivative, as an illustration of typical parameters obtained from X-ray analysis. eurjchem.com

ParameterValue
Chemical FormulaC₁₀₈H₆₀Br₄N₄O₂₉S₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.8333(6)
b (Å)12.8151(6)
c (Å)17.1798(8)
α (°)77.317(4)
β (°)74.147(4)
γ (°)66.493(5)
Volume (ų)2280.0(2)
Z1
Temperature (K)149.99(10)
Calculated Density (g/cm³)1.647
Final R₁ [I > 2σ(I)]0.0622
wR₂ (all data)0.1994

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structures in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, multi-dimensional (2D) techniques are often required for unambiguous assignment in complex this compound systems. ipb.ptnih.gov

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish proton-proton and proton-carbon connectivities over one or multiple bonds. For instance, in the complete assignment of indeno[1,2-b]indole-10-one derivatives, a combination of these 2D NMR experiments was crucial. nih.gov The HMBC experiment is particularly useful for identifying quaternary carbons, such as the ketone carbon (C-7) in the this compound core, by observing its long-range correlations to nearby protons.

Dynamic NMR studies can also provide insight into conformational isomerism, such as the hindered rotation around N-C bonds in N-carbomethoxylated indole derivatives, which can lead to signal broadening in the ¹H NMR spectrum at room temperature. scielo.org.mx For unsymmetrical bis-indole structures, the presence of distinct NH resonances in the ¹H NMR spectrum can indicate strong intramolecular hydrogen bonding. researchgate.net

Table 2: Example ¹H and ¹³C NMR Data for an Indolo[7,6,5-cd]indol-8-one Derivative This table shows selected NMR assignments for 7,9a-diphenyl-9,9a-dihydro-2H-indolo[7,6,5-cd]indol-8(6H)-one in DMSO-d₆, illustrating typical chemical shifts for this class of compounds. mdpi.com

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
NH (indole)11.21 (s, 1H)-
NH (lactam)9.61 (s, 1H)-
C=O (C-8)-170.9
C-9a-64.2
CH₂ (C-9)4.02 (d), 3.52 (d)27.2
Aromatic Protons7.00 - 7.43 (m)109.6 - 158.7

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation in Complex Structures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, which is a critical step in the identification of new this compound derivatives. mdpi.com

Techniques such as Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) are commonly used to ionize the analyte. mdpi.comresearchgate.net For example, the structure of 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile was confirmed by HRMS-ESI, which showed an observed m/z of 348.2434, matching the calculated value for its protonated form [M+H]⁺. mdpi.com Similarly, HRMS analysis was used to confirm the elemental composition of various synthesized indolo[7,6,5-cd]indol-8-one derivatives. mdpi.com

Table 3: Example HRMS Data for this compound Derivatives This table compares the calculated and experimentally found mass-to-charge ratios for several complex indole derivatives, demonstrating the accuracy of HRMS.

CompoundMolecular FormulaIonCalculated m/zFound m/zReference
2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrileC₂₃H₂₉N₃[M]⁺348.2434348.2434 mdpi.com
4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehydeC₂₀H₂₉NO[M]⁺300.2321300.2322 mdpi.com
7,9a-Diphenyl-9,9a-dihydro-2H-indolo[7,6,5-cd]indol-8(6H)-oneC₂₅H₁₈N₂O[M+Na]⁺385.1311385.1315 mdpi.com
7,9a-Bis(4-methoxyphenyl)-9,9a-dihydro-2H-indolo[7,6,5-cd]indol-8(6H)-oneC₂₇H₂₂N₂O₃[M+Na]⁺445.1523445.1530 mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Bonding Analysis in Mechanistic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are highly sensitive to the types of functional groups present and their bonding environments. acs.org For this compound systems, IR and Raman spectroscopy are particularly useful for identifying key structural features.

The most prominent feature in the IR spectrum of an this compound would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1650-1700 cm⁻¹. For example, in a related hexahydrocyclopenta[b]indole-7-carbaldehyde, the C=O stretch was observed at 1672 cm⁻¹. mdpi.com The N-H stretching vibration of the indole ring usually appears as a sharp peak around 3300-3500 cm⁻¹.

Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric bonds. acs.org In studies of indole, characteristic Raman bands are assigned to indole ring breathing modes (e.g., ~760 and ~1010 cm⁻¹) and N-H bending (~878 cm⁻¹). researchgate.net These techniques are valuable in mechanistic studies for tracking the formation or disappearance of specific functional groups during a chemical reaction.

Table 4: Characteristic Vibrational Frequencies for Indole-Related Structures This table lists key IR and Raman bands observed for indole and its derivatives, which are useful for identifying functional groups in this compound systems.

Vibration TypeTechniqueTypical Wavenumber (cm⁻¹)Compound ExampleReference
C=O Stretch (Ketone)IR16724-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde mdpi.com
C=O Stretch (Amide/Dione)IR16787,9a-Diphenyl-9,9a-dihydro-2H-indolo[7,6,5-cd]indol-8(6H)-one mdpi.com
C≡N StretchIR22142-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile mdpi.com
Indole Ring BreathingRaman760Solid Indole researchgate.net
Indole Ring BreathingRaman1010Solid Indole researchgate.net
Indole N-H BendingRaman878Solid Indole researchgate.net

Electronic Circular Dichroism (ECD) and UV-Visible Spectroscopy for Chiroptical and Electronic Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. For the parent indole, absorption maxima (λ_max) are typically observed around 270-280 nm. acs.org The introduction of a carbonyl group at the 7-position, in conjugation with the indole π-system, is expected to cause a bathochromic (red) shift of these absorption bands. For instance, a hexahydrocyclopenta[b]indole-7-carbaldehyde derivative shows a strong absorption at 358 nm, while a further conjugated malononitrile (B47326) derivative absorbs at an even longer wavelength of 462 nm. mdpi.com

For chiral this compound derivatives, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining their absolute configuration. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a spectrum of positive and negative Cotton effects. The experimental ECD spectrum can be compared to the spectra of known compounds or to spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govspringermedizin.de This comparison allows for the unambiguous assignment of the absolute stereochemistry of chiral centers, which is particularly important for molecules with atropisomers or multiple stereocenters. d-nb.info

Table 5: UV-Visible Absorption Maxima for Indole Derivatives This table shows the longest wavelength absorption maximum (λ_max) for several indole derivatives, illustrating the effect of conjugation on electronic transitions.

CompoundSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Indole-270- acs.org
Fused BN Indole II-292- acs.org
4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehydeDMSO35818,323 mdpi.com
2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrileDMSO46297,028 mdpi.com
Product from Indole Biotransformation-616- researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Indol-7-one Systems as Synthons for Complex Heterocycles and Natural Product Analogs

In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a target molecule through a specific reaction pathway. The this compound framework and its derivatives are versatile synthons for assembling complex, polycyclic heterocyclic systems and molecules that mimic the structure of natural products.

The fusion of other ring systems onto the indole (B1671886) core is a prominent strategy for generating novel chemical entities. Research has demonstrated the synthesis of complex structures like benzo beilstein-journals.orgrsc.orgazepino[3,2-c]indolones, which are a new class of heterocycles featuring a seven-membered azepine ring fused to an indole system. thieme-connect.com This synthesis showcases the potential for creating elaborate molecular frameworks from indole-based precursors. thieme-connect.com Similarly, other complex polycyclic heteroarenes, such as chromeno[3,4-b]indol-6(7H)-one, have been constructed using advanced synthetic methods, highlighting the utility of the indole skeleton in building diverse heterocyclic libraries. nih.gov

Furthermore, functionalization at the 7-position of the indole ring is a key strategy for creating analogues of natural products. For instance, 7-prenylindole serves as a crucial building block for synthesizing analogues of demethylasterriquinone B1, a compound identified as a lead for oral insulin (B600854) mimics. nih.gov This demonstrates that the C7-position is a critical site for modification when designing molecules that replicate the function of complex natural products. nih.gov The synthesis of indole-based analogues of other natural products, like the resveratrol (B1683913) dimers, further underscores the importance of 7-substituted indoles in medicinal chemistry. acs.org

Precursor/Synthon TypeResulting Complex Heterocycle/AnalogSynthetic Strategy/SignificanceReference
Indole-based dionesBenzo beilstein-journals.orgrsc.orgazepino[3,2-c]indolonesBase-catalysed cyclisation to form a new class of fused indole and benzazepine derivatives. thieme-connect.com
Heterocyclic IodoniumsChromeno[3,4-b]indol-6(7H)-oneTandem dual arylation to construct polycyclic heteroarenes with high molecular quality. nih.gov
7-PrenylindoleDemethylasterriquinone B1 AnalogsServes as a key building block for natural product analogs with potential as insulin mimics. nih.gov
7-substituted indoleResveratrol Dimer AnalogsModular synthetic pathway allowing for the creation of a library of stilbenoid-inspired structures. acs.org
Tertiary enamidesIndolizino[8,7-b]indole derivativesCatalytic asymmetric tandem reaction to expeditiously synthesize complex indole alkaloids. rsc.org

Building Blocks for Polycyclic Aromatic Compounds and Organic Electronic Materials

The incorporation of nitrogen-containing heterocycles like indole into polycyclic aromatic compounds (PACs) is a powerful strategy for tuning their electronic and optical properties. This makes this compound and related structures promising building blocks for a new generation of organic electronic materials.

Researchers have designed and synthesized novel classes of π-expanded indoloindolizines by merging indole and indolizine (B1195054) moieties into a single polycyclic framework. acs.orgchemrxiv.org This approach allows for precise modulation of the electronic structure, which is crucial for applications in organic optoelectronics, such as stable organic field-effect transistors (OFETs). acs.org The strategic fusion of indole units is also employed to create N-doped polycyclic aromatic hydrocarbons (PAHs), providing a practical path to materials with diverse structures and broad functional-group compatibility. researchgate.net

A significant area of development is the use of indole derivatives to construct covalent organic frameworks (COFs). Ultrathin COFs based on tetra-indole derivatives have been shown to exhibit tunable semiconducting behavior, with some fused tetra-indole monolayers displaying semi-metallic character. aip.org These materials are being explored for applications in 2D synthetic metals and other advanced electronic devices. aip.org The inherent properties of the indole nucleus, such as its electron-rich nature and hole-transport capabilities, make it an attractive component for these materials. mdpi.com This has led to direct applications, for instance, in bipolar resistive switching devices for memory applications, where an organic material based on di(1H-indol-3-yl)methyl)benzene was utilized. researchgate.net

Material ClassIndole-Based Building BlockKey Properties & Potential ApplicationsReference
π-Expanded PolycyclicsIndoloindolizinesTunable electronic structure; enhanced stability. For use in organic field-effect transistors (OFETs). acs.orgchemrxiv.org
N-Doped PAHsIndoleProvides structural diversity and functional-group compatibility for new PAHs. researchgate.net
Covalent Organic Frameworks (COFs)Tetra-indole derivativesTunable semiconducting to semi-metallic behavior. For use in 2D synthetic metals. aip.org
Resistive Switching Devices1,4-bis(di(1H-indol-3-yl)methyl)benzeneBipolar resistive switching. For use in organic memory applications. researchgate.net
Laser Power Limiting CompositesIndole-7-carboxaldehydeFunctionalized nanoparticles with novel optical properties. scilit.com

Role in Homogeneous or Heterogeneous Catalysis

The indole nucleus is a frequent participant in a wide array of catalytic reactions, typically acting as the substrate for functionalization. In homogeneous catalysis, transition metals like gold, rhodium, and iridium are extensively used to catalyze reactions involving indoles, such as hydroarylation and cycloisomerization. acs.orgnih.govdicp.ac.cnnih.gov Similarly, in heterogeneous catalysis, reactions like the hydrogenation of unprotected indoles to indolines are carried out using solid catalysts such as Platinum on carbon (Pt/C). nih.gov

However, the role of this compound or its simple derivatives as the catalytic species itself, whether in homogeneous or heterogeneous systems, is not a well-documented area in the reviewed scientific literature. The research focus has predominantly been on the catalytic synthesis of complex indole-containing molecules or the catalytic modification of the indole ring, rather than employing the indole scaffold as the active catalyst. chinesechemsoc.orgacs.orgrsc.org For example, chiral organic molecules are used to catalyze reactions on indolone substrates, and bifunctional metal-organic frameworks (MOFs) have been developed for the catalytic synthesis of indoles, but in these cases, the indole moiety is the target of the reaction, not the agent of catalysis. chinesechemsoc.orgacs.org

Exploitation in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. Molecular recognition is the specific binding of a substrate to a host molecule. The indole ring, with its N-H group (a hydrogen-bond donor) and its aromatic surface, is an excellent motif for engineering such systems.

A compelling example is the development of supramolecular gels from low-molecular-weight gelators. mdpi.com A gelator molecule incorporating a 7-aminoindole unit was shown to self-assemble in solution, entrapping solvent molecules to form a gel. mdpi.com The indole N-H group plays a crucial role in this process, participating in the cooperative hydrogen bonds that drive the formation of the 3D network. mdpi.com

In molecular recognition, indole-based structures are designed as chemosensors that can detect specific ions and molecules. rsc.org The interaction of the indole derivative with an analyte produces a measurable signal, such as a change in color or fluorescence. rsc.org The indole moiety is also fundamental to molecular recognition in biological contexts. For example, the specific binding of peptides containing a tryptophan residue within the cavity of synthetic receptors like cucurbit researchgate.neturil is driven by interactions with the tryptophan's indole side chain. rsc.org Furthermore, complex indole derivatives, such as a tetrahydro-pyrrolo[1,2-a]indole-dione, have been specifically studied for their ability to recognize and bind to DNA, showcasing the potential for designing indole-based molecules that can interact with biological macromolecules. researchgate.net

System/ReceptorRecognized Species/FunctionKey InteractionsReference
Bis(3-(1H-indol-7-yl)urea) derivativeSelf-assembles into a supramolecular gelHydrogen bonding (indole N-H, urea) and π-π stacking mdpi.com
Indole-based chemosensorsVarious anions, cations, and neutral speciesInteraction with heteroatoms on the indole scaffold, leading to a colorimetric or fluorimetric signal rsc.org
Cucurbit researchgate.neturil (Q8)Tryptophan-containing peptidesBinding of the indole side chain within the receptor's cavity rsc.org
Tetrahydro-pyrrolo[1,2-a]indole-dione derivativeDeoxyribonucleic acid (DNA)Molecular intercalation and binding researchgate.net

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The development of new and environmentally friendly methods for synthesizing Indol-7-one and its derivatives is a key area of ongoing research. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of toxic reagents, limiting their large-scale applicability and environmental sustainability. sjp.ac.lk

Key Research Thrusts:

Green Solvents and Catalysts: Researchers are exploring the use of greener solvents like water and ionic liquids, as well as catalyst-free conditions, to reduce the environmental impact of synthesis. sjp.ac.lk For instance, one-pot procedures in water using catalysts like p-toluenesulfonic acid have shown promise. sjp.ac.lk

Catalyst-Free Reactions: Methodologies that avoid the use of catalysts are being developed, such as the Henry reaction in water at elevated temperatures. sjp.ac.lk

Flow Chemistry: Continuous-flow synthesis is emerging as a powerful tool for the safe and efficient production of oxindole (B195798) derivatives, offering advantages in terms of scalability and waste reduction. researchgate.netacs.org A recent study demonstrated a waste-minimized continuous-flow synthesis of oxindoles using a heterogeneous N-heterocyclic carbene catalyst. acs.org

Microwave-Assisted Synthesis: Microwave irradiation is being employed to accelerate reactions and improve yields in the synthesis of indole (B1671886) derivatives, often in solvent-free conditions. tandfonline.com

Synthetic ApproachKey FeaturesRepresentative Example
Green Solvents Use of water or other environmentally benign solvents. sjp.ac.lkOne-pot synthesis of spirooxindole dihydroquinazolinone derivatives in water. sjp.ac.lk
Catalyst-Free Reactions proceed without the need for a catalyst. sjp.ac.lkHenry reaction of isatin (B1672199) and 3, 5-dimethyl-4-nitroisoxazole in water. sjp.ac.lk
Flow Chemistry Continuous process offering better control and scalability. researchgate.netacs.orgContinuous-flow regioselective reductive alkylation of oxindole. researchgate.net
Microwave-Assisted Use of microwave energy to accelerate reactions. tandfonline.comSynthesis of bis(indolyl)methanes using pure citrus lemon juice as a catalyst under microwave irradiation. tandfonline.com

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Uncovering new ways in which this compound can react and be chemically modified is crucial for creating novel molecules with unique properties. The reactivity of the oxindole core at its various positions—the carbonyl group, the C-3 position, the nitrogen atom, and the aromatic ring—provides ample opportunities for functionalization. researchgate.net

Areas of Active Investigation:

Cycloaddition Reactions: The use of reactions like the [4+3] cycloaddition to create complex spirocyclic structures is an area of interest. rsc.org

Domino Reactions: One-pot, multi-step reactions, also known as domino or cascade reactions, are being developed to build complex molecular architectures from simple starting materials in a single synthetic operation. researchgate.net

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the indole ring is a highly sought-after transformation as it offers a more atom-economical approach to derivatization. acs.org

Radical Reactions: The use of free-radical mediated cyclizations is providing new pathways to fused ring systems containing the 7-azaoxindole core. acs.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Elucidation

Understanding the step-by-step mechanism of a chemical reaction is fundamental to optimizing it. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are invaluable for this purpose. mt.com

Emerging Techniques:

In Situ FTIR Spectroscopy (ReactIR): This technique allows chemists to track the concentration of reactants, intermediates, and products in real-time without the need for sampling, providing deep insights into reaction kinetics and mechanisms. mt.com

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms and predict the outcomes of chemical transformations, complementing experimental studies. acs.orgrsc.org

Machine Learning: Data-driven approaches using machine learning algorithms are being developed to analyze complex reaction data and elucidate mechanistic details that might be missed by traditional methods. chemrxiv.org

Spectroscopic Probe/MethodApplication in this compound ChemistryKey Advantages
In Situ FTIR (ReactIR) Real-time monitoring of reaction progress, identifying intermediates, and determining kinetics. mt.comNon-invasive, provides continuous data, applicable to a wide range of reaction conditions. mt.com
Computational Chemistry (DFT) Elucidating reaction pathways, transition state structures, and the origin of selectivity. acs.orgrsc.orgProvides detailed molecular-level insights, can predict reactivity. acs.orgrsc.org
Machine Learning Analyzing large datasets from high-throughput screening to identify mechanistic trends and optimize reaction conditions. chemrxiv.orgbeilstein-journals.orgCan uncover complex relationships and accelerate the discovery of optimal reaction parameters. chemrxiv.orgbeilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis for Scalability

For a chemical compound to be useful in industrial applications, its synthesis must be scalable, meaning it can be produced in large quantities efficiently and safely. creative-proteomics.com Flow chemistry and automated synthesis are key technologies for achieving this. syrris.comrsc.org

Advantages of Flow Chemistry and Automation:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with highly reactive or hazardous materials. researchgate.net

Improved Reproducibility and Control: Automated systems provide precise control over reaction parameters such as temperature, pressure, and reagent addition, leading to more consistent results. syrris.com

Increased Efficiency: Telescoping multiple reaction steps into a continuous process eliminates the need for intermediate work-up and purification, saving time and resources. syrris.com

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period, avoiding the challenges of re-optimizing batch processes for larger reactors. researchgate.net

Automated flow chemistry platforms are now being integrated with machine learning algorithms for rapid reaction optimization and the generation of compound libraries for high-throughput screening. beilstein-journals.orgsyrris.com

Computational Design of Novel 7-Oxoindole-Based Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. bohrium.com By using computer models, scientists can design new molecules with desired properties before they are synthesized in the lab.

Applications in this compound Research:

Structure-Activity Relationship (SAR) Studies: Computational methods like Quantitative Structure-Activity Relationship (QSAR) are used to understand how the chemical structure of 7-oxoindole derivatives relates to their biological activity. nih.govnih.gov This knowledge guides the design of more potent and selective compounds.

Molecular Docking: This technique predicts how a molecule will bind to a biological target, such as a protein or enzyme. It is used to design new drug candidates based on the 7-oxoindole scaffold. isfcppharmaspire.comufv.br

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand how a 7-oxoindole derivative interacts with its biological target in a more realistic, dynamic environment. bohrium.comnih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process. bohrium.com

Recent studies have utilized these computational approaches to design and evaluate novel 7-oxoindole derivatives as potential anti-inflammatory agents and inhibitors of various enzymes. nih.govisfcppharmaspire.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Indol-7-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves cyclization of substituted indole precursors or oxidation of indole derivatives. Key factors include:

  • Reagent Selection : Use of oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic systems (e.g., Pd/C under oxygen) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require rigorous purification to remove residual solvents .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity.
    • Example Table :
Synthetic RouteReagents/ConditionsYield (%)Purity (%)Key Reference
Oxidative CyclizationDDQ, CH₂Cl₂, RT65≥95
Catalytic OxidationPd/C, O₂, DMF72≥90

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing C-7 vs. C-5 substitution via chemical shift patterns).
  • X-ray Crystallography : Resolves ambiguities in molecular geometry; requires single crystals grown via slow evaporation (e.g., in chloroform/methanol) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for novel derivatives.

Q. How do solvent polarity and temperature affect this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Polar Solvents (e.g., DMSO): Stabilize transition states in SNAr (nucleophilic aromatic substitution), accelerating reactions at C-3/C-7 positions.
  • Low Temperatures (0–5°C): Minimize side reactions (e.g., dimerization) in kinetically controlled pathways.
  • Kinetic vs. Thermodynamic Control : Use time-resolved NMR or HPLC to monitor intermediates .

Advanced Research Questions

Q. What mechanistic models explain contradictory reactivity data in this compound’s electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict regioselectivity. Compare with experimental results to resolve discrepancies .
  • Isotopic Labeling : Use deuterated substrates to trace protonation pathways (e.g., D₂O in acid-catalyzed EAS).
  • Controlled Competition Experiments : Compare reaction rates of this compound with analogs (e.g., Indol-5-one) under identical conditions.

Q. How can meta-analytical frameworks address heterogeneity in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Statistical Tools : Apply the I² statistic to quantify heterogeneity across studies (values >50% indicate significant variability) .
  • Subgroup Analysis : Stratify data by assay type (e.g., in vitro vs. in vivo), cell lines, or derivative substituents.
  • Sensitivity Testing : Exclude outlier studies and re-analyze effect sizes using random-effects models .

Q. What strategies optimize this compound’s stability in aqueous media for pharmacological studies?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Use UV-Vis spectroscopy to monitor degradation kinetics across pH 1–13.
  • Protective Group Chemistry : Introduce electron-withdrawing groups (e.g., nitro) at reactive sites to reduce hydrolysis.
  • Co-solvent Systems : Combine PEG-400 or cyclodextrins to enhance solubility and reduce aggregation .

Methodological Guidelines for Robust Research

  • Experimental Reproducibility : Document reaction conditions (e.g., humidity, light exposure) and instrument calibration protocols .
  • Data Contradiction Resolution : Employ triangulation (e.g., orthogonal analytical methods, independent replication) to validate findings .
  • Ethical Reporting : Disclose negative results (e.g., failed synthetic routes) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.